molecular formula C10H19N3O2 B2876376 N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide CAS No. 1193390-61-2

N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide

Cat. No. B2876376
CAS RN: 1193390-61-2
M. Wt: 213.281
InChI Key: LJUDOBMYZGMKSA-UHFFFAOYSA-N
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Description

“N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide” is a chemical compound with the molecular formula C10H19N3O2 . It has a molecular weight of 213.28 . The compound is typically in the form of a solid powder .


Molecular Structure Analysis

The InChI code for “N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide” is 1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h9H,2-7,11H2,1H3,(H,12,14) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide” is a solid powder . It has a molecular weight of 213.28 .

Scientific Research Applications

Chemoselective Acetylation and Kinetics

Chemoselective acetylation of amino groups in compounds like 2-aminophenol to yield derivatives such as N-(2-hydroxyphenyl)acetamide demonstrates the potential of specific acetylation processes. This process, facilitated by catalysts like Novozym 435, highlights the importance of acetylation in synthesizing intermediates for pharmaceutical applications, including antimalarial drugs. The study on the optimization, mechanism, and kinetics of this process provides valuable insights into efficient synthetic routes for related compounds (Magadum & Yadav, 2018).

Biosynthesis and Immunohistochemistry

Research into the biosynthesis of compounds like N-Acetylaspartylglutamate (NAAG) in spinal sensory ganglia underscores the biological roles and synthetic pathways of acetylated compounds within the nervous system. Studies utilizing immunohistochemistry techniques to map the cellular distribution of NAAG-like compounds offer insights into neurotransmission and potential therapeutic targets (Cangro et al., 1987).

Dipeptide Synthesis

The development of methods using coupling agents like N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester for dipeptide synthesis represents another application of acetylated compounds. This synthesis process facilitates the creation of peptides under mild conditions, highlighting the versatility and efficiency of acetylated intermediates in producing biologically relevant molecules (Huang & Feng, 2016).

Anti-inflammatory and Anti-arthritic Properties

Investigations into the anti-inflammatory and anti-arthritic activities of compounds like N-(2-hydroxyphenyl)acetamide in models of adjuvant-induced arthritis provide a glimpse into the therapeutic potential of acetylated compounds. These studies reveal the compound's ability to modulate inflammatory cytokines and oxidative stress markers, offering a basis for developing new anti-inflammatory drugs (Jawed et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDOBMYZGMKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCCC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1(CCCCCC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide

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